molecular formula C16H18N2O4 B2460120 7-[(dimethylcarbamoyl)oxy]naphthalen-2-yl N,N-dimethylcarbamate CAS No. 526190-48-7

7-[(dimethylcarbamoyl)oxy]naphthalen-2-yl N,N-dimethylcarbamate

Cat. No.: B2460120
CAS No.: 526190-48-7
M. Wt: 302.33
InChI Key: RKIKSLMSLGGDJL-UHFFFAOYSA-N
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Description

7-[(dimethylcarbamoyl)oxy]naphthalen-2-yl N,N-dimethylcarbamate is a synthetic organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(dimethylcarbamoyl)oxy]naphthalen-2-yl N,N-dimethylcarbamate typically involves the reaction of naphthalen-2-ol with dimethylcarbamoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with N,N-dimethylcarbamate to yield the final product. The reaction conditions usually require a temperature range of 0-5°C to ensure the stability of the intermediates and the final product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

7-[(dimethylcarbamoyl)oxy]naphthalen-2-yl N,N-dimethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced naphthalene derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylcarbamoyl group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Reduced naphthalene derivatives.

    Substitution: Substituted naphthalene derivatives with various functional groups.

Scientific Research Applications

7-[(dimethylcarbamoyl)oxy]naphthalen-2-yl N,N-dimethylcarbamate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-[(dimethylcarbamoyl)oxy]naphthalen-2-yl N,N-dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Similar Compounds

    PBOX-6: 6-(Naphthalen-1-yl)benzo[b]pyrrolo[1,2-d][1,4]oxazepin-7-yl dimethylcarbamate.

    Bz-423: A benzoxazepine derivative with similar structural features.

Uniqueness

7-[(dimethylcarbamoyl)oxy]naphthalen-2-yl N,N-dimethylcarbamate is unique due to its specific combination of naphthalene and dimethylcarbamoyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different profile of enzyme inhibition and potential therapeutic applications.

Properties

IUPAC Name

[7-(dimethylcarbamoyloxy)naphthalen-2-yl] N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-17(2)15(19)21-13-7-5-11-6-8-14(10-12(11)9-13)22-16(20)18(3)4/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKIKSLMSLGGDJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC2=C(C=C1)C=CC(=C2)OC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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